4-(2,3-Difluorophenyl)-3-fluorophenol

Description

The exact mass of the compound 4-(2,3-Difluorophenyl)-3-fluorophenol, 95% is 224.04489933 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,3-Difluorophenyl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Difluorophenyl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

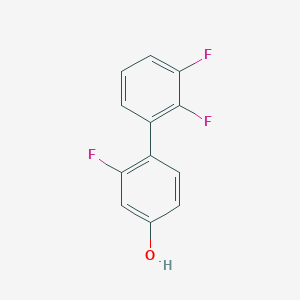

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-difluorophenyl)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-10-3-1-2-9(12(10)15)8-5-4-7(16)6-11(8)14/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOSCINEQWRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684229 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261464-13-4 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 4-(2,3-Difluorophenyl)-3-fluorophenol

An In-Depth Technical Guide to 4-(2,3-Difluorophenyl)-3-fluorophenol: Synthesis, Properties, and Potential Applications

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 4-(2,3-Difluorophenyl)-3-fluorophenol, a novel trifluorinated biphenylol. Although specific experimental data for this compound is not yet prevalent in the literature, this document constructs a robust predictive profile by leveraging established principles of organic chemistry and drawing analogies from structurally related compounds. We will explore its chemical architecture, propose a viable synthetic route via Suzuki-Miyaura cross-coupling, predict its key physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery, grounded in the known biological activities of fluorinated biphenyl scaffolds. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Rationale for Fluorine in Biphenyl Scaffolds

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—make it an invaluable element in drug design.[1][2] When incorporated into a biphenyl scaffold, fluorine atoms can significantly influence molecular conformation, metabolic stability, pKa, and binding affinity for biological targets.[3][4][5] The biphenyl moiety itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6] The specific trifluorination pattern of 4-(2,3-Difluorophenyl)-3-fluorophenol, with fluorine atoms on both phenyl rings, suggests a molecule designed for enhanced membrane permeability and resistance to oxidative metabolism, making it a compelling candidate for further investigation.[7]

Chemical Structure and Inferred Properties

The core structure of 4-(2,3-Difluorophenyl)-3-fluorophenol consists of a 3-fluorophenol ring linked at the 4-position to a 2,3-difluorophenyl ring. The fluorine substitutions are anticipated to have a profound impact on the molecule's electronic and conformational properties.

Proposed Chemical Structure

Caption: Structure of 4-(2,3-Difluorophenyl)-3-fluorophenol.

Predicted Physicochemical Properties

The physicochemical properties are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The predicted values for 4-(2,3-Difluorophenyl)-3-fluorophenol are extrapolated from data on its constituent phenols and general principles of medicinal chemistry.[2][8][9]

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₂H₇F₃O | Based on the chemical structure. |

| Molecular Weight | 228.18 g/mol | Calculated from the molecular formula. |

| pKa | ~7.5 - 8.5 | The pKa of phenol is ~10. Electron-withdrawing fluorine atoms increase acidity (lower pKa). The pKa of 2,3-difluorophenol is approximately 7.71.[10] The additional fluorine on the second ring will have a further, though less pronounced, acidifying effect.[11] |

| logP (o/w) | ~3.5 - 4.5 | The logP of biphenyl is ~3.9. Each fluorine atom generally increases logP by ~0.1-0.3 units. The hydroxyl group decreases logP. The calculated logP for 2,3-difluorophenol is 1.67.[12] The combination suggests a moderately lipophilic compound.[5] |

| Aqueous Solubility | Low | High lipophilicity (logP) generally correlates with low aqueous solubility.[8] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 4 (1 oxygen, 3 fluorine) |

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly well-suited due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary starting materials.[13][14][15]

Synthetic Workflow Diagram

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Rationale for Synthetic Choices

-

Starting Materials: 4-Bromo-3-fluorophenol and 2,3-difluorophenylboronic acid are commercially available and serve as the aryl halide and organoboron coupling partners, respectively. The hydroxyl group on the phenol may require protection (e.g., as a methoxy or silyl ether) to prevent side reactions, followed by a deprotection step. However, Suzuki couplings are often tolerant of free hydroxyl groups.

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard choice for Suzuki reactions.[6] A base (e.g., potassium carbonate, sodium carbonate) is essential for the transmetalation step of the catalytic cycle.[16]

-

Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic substrates and the inorganic base.[17]

Predicted Spectroscopic Profile for Structural Elucidation

The characterization of a novel compound like 4-(2,3-Difluorophenyl)-3-fluorophenol would rely on a combination of spectroscopic techniques to confirm its structure and purity.[18][19][20]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region (approx. 6.8-7.5 ppm) showing complex multiplets due to H-H and H-F couplings. - A singlet for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration and solvent dependent), which would disappear upon D₂O exchange. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 100-160 ppm). - Carbon signals will show splitting due to C-F coupling (J-coupling), which is characteristic of fluorinated aromatics. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. |

| ¹⁹F NMR | - This is a critical technique.[21] Three distinct signals are expected, one for the 3-fluoro substituent and two for the 2,3-difluoro substituents, each showing coupling to nearby protons and other fluorine atoms. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z 228.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[22] |

| Infrared (IR) Spectroscopy | - A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol. - Strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of C-F stretching vibrations. - Aromatic C=C stretching absorptions around 1450-1600 cm⁻¹. |

Potential Biological Activities and Applications

The introduction of fluorine can enhance the biological activity of biphenyl compounds.[23] Fluorinated biphenyls have shown promise in various therapeutic areas.

-

Metabolic Stability: The fluorine atoms, particularly on the 2,3-difluorophenyl ring, can block sites of potential oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life, a desirable trait in drug candidates.[4]

-

Enzyme Inhibition: The biphenyl scaffold is a versatile template for designing enzyme inhibitors. The specific electronic and conformational effects of the three fluorine atoms could lead to potent and selective inhibition of various targets, such as kinases, proteases, or other enzymes implicated in disease.

-

Antiviral and Antimicrobial Potential: Many fluorinated compounds exhibit potent antimicrobial or antiviral activity.[3] For instance, fluorinated diarylpyrimidines have been developed as non-nucleoside reverse transcriptase inhibitors for HIV.[3] It is plausible that 4-(2,3-Difluorophenyl)-3-fluorophenol could be explored for similar activities.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of 4-(2,3-Difluorophenyl)-3-fluorophenol.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-3-fluorophenol (1 mmol)

-

2,3-Difluorophenylboronic acid (1.2 mmol)[10]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium Carbonate (K₂CO₃) (2 mmol)

-

Toluene (10 mL)

-

Water (2.5 mL)

-

Argon or Nitrogen gas supply

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorophenol (1 mmol), 2,3-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Add toluene (10 mL) and water (2.5 mL) to the flask.

-

Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 85-90 °C and stir overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2,3-Difluorophenyl)-3-fluorophenol.[16][24]

Protocol 2: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[19]

-

For ¹H NMR, confirm the disappearance of the OH peak upon addition of a drop of D₂O.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

For accurate mass determination, submit a sample for High-Resolution Mass Spectrometry (HRMS) analysis.[22]

-

-

Purity Analysis:

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. A purity of ≥95% is generally required for biological testing.[18]

-

Conclusion

While 4-(2,3-Difluorophenyl)-3-fluorophenol remains a novel, uncharacterized compound, this guide establishes a strong theoretical and practical foundation for its synthesis and evaluation. Based on the well-documented effects of fluorination in medicinal chemistry, this molecule represents a promising scaffold for the development of new therapeutic agents. The proposed Suzuki-Miyaura synthesis is robust and adaptable, and the predicted analytical data provide a clear roadmap for structural verification. It is our hope that this technical guide will catalyze further research into this and other polyfluorinated biphenyl compounds, ultimately unlocking their potential in drug discovery and materials science.

References

- G. Schlosser, & C. Heiss. (2010). Synthesis of highly fluorinated 2,2'-biphenols and 2,2'-bisanisoles. Organic Letters, 12(19), 4288-4291.

- M. D. Fernández-Ramos, et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Chem-Impex. (n.d.). 2,3-Difluorophenol.

- CymitQuimica. (n.d.). CAS 372-20-3: 3-Fluorophenol.

- Cheméo. (n.d.). Chemical Properties of 2,3-Difluorophenol (CAS 6418-38-8).

- P. R. Boruah, et al. (2015).

- BenchChem. (2025). The Biological Frontier of Fluorinated Biphenyls: A Technical Guide.

- T. J. C. O'Riordan, et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12535-12547.

- Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results.

- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.

- ChemicalBook. (n.d.). 3-Fluorophenol | 372-20-3.

- S. D. Taylor, et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(15), 5857-5893.

- M. D. Fernández-Ramos, et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- S. K. Ghorai, et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4335-4344.

- S. K. Ghorai, et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.

- Guidechem. (n.d.). 3-Fluorophenol 372-20-3 wiki.

- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.

- S. Azad. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions, 20(S4), 910-928.

- IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- ChemicalBook. (n.d.). 2,3-Difluorophenol CAS#: 6418-38-8.

- American Chemical Society. (n.d.). Characterization of Organic Compounds.

- ECHEMI. (n.d.). 372-20-3, 3-Fluorophenol Formula.

- ResearchGate. (2014). What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution?.

- Chemistry Stack Exchange. (2017). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?.

- 960 Chemical Network. (n.d.). 2,3-二氟苯酚CAS号6418-38-8[2,3-Difluorophenol].

- P. A. Priya, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- M. A. El-Sayed, et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- S. M. Purser, et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- M. A. El-Sayed, et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29300.

- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated....

- C. D. Murphy, et al. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. UCD Research Repository.

- ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds.

- ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry.

- S. Gabardi, et al. (2021).

- S. M. Purser, et al. (2008). Fluorine in medicinal chemistry.

- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- M. Long, et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8125-8141.

- S. L. J. Flood. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.

- A. L. T. Khan, et al. (2021).

- Wiley-VCH GmbH. (2024). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds.

- J. C. F. Zhao, et al. (2019). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 15, 2496-2513.

- ChemRxiv. (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.

- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the....

- Wiley Online Library. (n.d.). Fluorine NMR.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Difluorophenol CAS#: 6418-38-8 [m.chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. rroij.com [rroij.com]

- 20. nano-ntp.com [nano-ntp.com]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

Thermodynamic Architecture of Fluorinated Biphenyl Phenols: A Technical Guide

Core Directive & Executive Summary

Scope: This technical guide dissects the thermodynamic and physicochemical properties of fluorinated biphenyl phenols, with a specific focus on 4'-fluoro[1,1'-biphenyl]-4-ol (CAS 324-94-7) and its isomers. Audience: Medicinal chemists, materials scientists, and process engineers. The "Fluorine Effect": The strategic introduction of fluorine into the biphenyl phenol scaffold is not merely a structural modification; it is a thermodynamic tuning tool. It alters crystal lattice energy (melting point), modulates acidity (pKa) via inductive effects, and enhances lipophilicity (LogP) while blocking metabolic oxidation sites.

Structural Dynamics & Chemical Architecture

The biphenyl phenol core consists of two phenyl rings connected by a single bond, with a hydroxyl group providing a hydrogen-bonding handle. Fluorination perturbs this system in predictable ways depending on the position (ortho, meta, para).

Target Compound Specifications

We focus on 4'-fluoro[1,1'-biphenyl]-4-ol , a para-para substituted system.[1]

| Property | Value / Range | Confidence |

| IUPAC Name | 4-(4-fluorophenyl)phenol | High |

| CAS Number | 324-94-7 | High |

| Molecular Formula | C₁₂H₉FO | High |

| Molecular Weight | 188.20 g/mol | High |

| Melting Point | 170 – 174 °C | High [1][2] |

| Boiling Point | ~303 °C (Predicted) | Med |

| pKa (Acidic) | 9.7 – 9.9 (Predicted) | Med |

| LogP (Lipophilicity) | ~3.3 – 3.6 (Estimated) | Med |

The Ortho vs. Para Fluorine Effect

The position of the fluorine atom relative to the hydroxyl group dictates the thermodynamic behavior:

-

Para-Substitution (4'-fluoro): The fluorine is on the distal ring. The effect is primarily steric and lipophilic . The pKa of the phenol is minimally affected because the inductive pull of fluorine dissipates across the biphenyl linker.

-

Ortho-Substitution (3-fluoro): If fluorine is placed at the 3-position (ortho to the hydroxyl), the inductive effect (-I) significantly stabilizes the phenoxide anion, lowering the pKa (increasing acidity) from ~9.9 to ~8.8. This also introduces potential intramolecular H-bonding (O-H···F), which can lower the melting point by disrupting the intermolecular H-bond network.

Synthesis Workflow: Suzuki-Miyaura Coupling

High-purity samples are requisite for accurate thermodynamic characterization. The industrial standard for synthesizing 4'-fluoro[1,1'-biphenyl]-4-ol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Logic

-

Coupling Partners: 4-fluorophenylboronic acid + 4-bromophenol.

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ for sterically hindered substrates.

-

Base: K₂CO₃ or Cs₂CO₃ (enhances transmetallation).

-

Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water (biphasic system).

Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of fluorinated biphenyl phenols.

Thermodynamic Profiling & Experimental Protocols

Reliable thermodynamic data requires strict adherence to calibration and equilibrium protocols.

Solid-State Characterization: Differential Scanning Calorimetry (DSC)

The melting point (172°C) and enthalpy of fusion (

Protocol:

-

Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (

, -

Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Crimp hermetically.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C (First Heat) -> Erase thermal history.

-

Cool 10°C/min to 25°C.

-

Ramp 10°C/min to 200°C (Second Heat) -> Record Data .

-

-

Analysis: Integrate the endothermic melting peak on the second heat to determine

(Melting Point) and the area under the curve (

Expected Result: A sharp endotherm at ~172°C. Broad peaks indicate impurities.

Solution Thermodynamics: Solubility & Lipophilicity

The fluorinated biphenyl moiety is highly lipophilic. The hydroxyl group provides the only handle for aqueous solubility.

Protocol: Shake-Flask Solubility (Thermodynamic Solubility)

-

Saturation: Add excess solid compound to phosphate buffer (pH 7.4) and 1-octanol in separate vials.

-

Equilibrium: Shake at 25°C for 24–48 hours.

-

Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calculation:

- = Concentration in buffer.

-

(Partition Coefficient) =

- .

Structure-Property Logic: The following diagram illustrates how structural modifications (F-position) cascade into thermodynamic changes.

Figure 2: Causal relationship between fluorination patterns and physicochemical properties.

Comparative Data Summary

The table below aggregates experimental and high-confidence predicted data for the target and its relevant analogs.

| Compound | Structure | Melting Point (°C) | pKa (Phenol) | LogP | Key Feature |

| 4'-fluoro[1,1'-biphenyl]-4-ol | F-Ph-Ph-OH | 170 – 174 [1][2] | 9.8 (Pred) | ~3.4 | Metabolic Stability |

| 4-Phenylphenol | H-Ph-Ph-OH | 164 – 166 [3] | 9.55 | 3.20 | Reference Standard |

| 4-Fluorobiphenyl | F-Ph-Ph-H | 74 – 77 [4] | N/A | 4.16 | No H-bonding |

| 3-Fluoro-4-hydroxybiphenyl | Ph-Ph(F)-OH | ~150 (Est) | ~8.8 (Pred) | ~3.4 | Enhanced Acidity |

Technical Insight: The melting point of 4'-fluoro[1,1'-biphenyl]-4-ol (172°C) is higher than 4-phenylphenol (166°C). This increase is attributed to the stronger crystal lattice energy driven by the polarity of the C-F bond and potential F···H intermolecular interactions, despite the fluorine atom often being considered an isostere of hydrogen.

References

-

Fisher Scientific / TCI America. 4-Fluoro-4'-hydroxybiphenyl 98.0+% Properties.[3] Retrieved from

-

Cymit Quimica. 4'-Fluoro[1,1'-biphenyl]-4-ol Technical Data. Retrieved from

-

NIST Chemistry WebBook. p-Hydroxybiphenyl Phase Change Data. Retrieved from

-

Sigma-Aldrich. 4-Fluorobiphenyl Product Specification. Retrieved from

-

PubChem. 4'-Fluoro[1,1'-biphenyl]-4-ol Compound Summary. Retrieved from

Sources

The Double-Edged Sword: A Technical Guide to the Electronic Effects of Fluorine Substitution on Biphenyl Phenol Acidity

Introduction: The Strategic Role of Fluorine in Modulating Acidity

For researchers, scientists, and professionals in drug development, the precise tuning of a molecule's physicochemical properties is a cornerstone of rational design. Among these properties, acidity, quantified by the pKa value, is of paramount importance as it governs a molecule's charge state in physiological environments, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine into organic scaffolds has emerged as a powerful tool to modulate these properties. This guide provides an in-depth technical exploration of the nuanced electronic effects of fluorine substitution on the acidity of biphenyl phenols, a structural motif prevalent in many biologically active compounds. We will delve into the underlying principles, present comparative data, and provide a practical experimental framework for the determination of these crucial parameters. The insights provided herein are intended to empower researchers to make informed decisions in the design and synthesis of novel molecular entities with tailored acidic characteristics.

The Dichotomy of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

Fluorine's influence on the acidity of an aromatic phenol is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R).[1][2] Understanding this dichotomy is critical to predicting and interpreting the impact of fluorination.

-

The Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework of a molecule.[3] This electron-withdrawing inductive effect is distance-dependent, being strongest at the position of substitution and diminishing with increasing distance.[4] In the context of a biphenyl phenol, a fluorine substituent on either aromatic ring will pull electron density away from the phenoxide oxygen, stabilizing the conjugate base and thereby increasing the acidity (lowering the pKa) of the phenol.[5][6]

-

The Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into an adjacent π-system, an effect known as resonance or mesomerism.[1][7] This electron-donating resonance effect is most pronounced when the fluorine is positioned ortho or para to the phenolic hydroxyl group, as it increases electron density on the phenoxide oxygen, destabilizing the conjugate base and decreasing acidity.[8]

The net electronic effect of a fluorine substituent is a delicate balance between its strong -I effect and its weaker +R effect.[9] The position of the fluorine atom on the biphenyl scaffold is therefore a critical determinant of its overall impact on phenolic acidity.

Positional Isomers and Their Impact on Acidity

Let us consider a 4-hydroxybiphenyl core and examine the influence of a single fluorine substituent on the second phenyl ring (positions 2', 3', and 4').

-

Para-Substitution (4'-Fluoro-4-hydroxybiphenyl): In this isomer, the fluorine atom is situated at the para position relative to the point of attachment of the phenyl ring to the phenol. Both the inductive and resonance effects are at play. The -I effect withdraws electron density through the sigma bonds, while the +R effect donates electron density through the pi system. The inductive effect of fluorine is generally considered to be dominant over its resonance effect.[6] This leads to a net electron withdrawal, resulting in an increase in acidity compared to the unsubstituted 4-hydroxybiphenyl.

-

Meta-Substitution (3'-Fluoro-4-hydroxybiphenyl): When the fluorine is at the meta position, its resonance effect does not extend to the phenolic ring.[1] Consequently, only the inductive effect operates to withdraw electron density. This leads to a significant stabilization of the phenoxide conjugate base and a corresponding increase in acidity.

-

Ortho-Substitution (2'-Fluoro-4-hydroxybiphenyl): The ortho position presents the most complex scenario. The inductive effect is at its strongest due to the close proximity of the fluorine to the phenolic ring.[4] However, the potential for intramolecular hydrogen bonding between the fluorine and the phenolic proton can complicate the acidity profile. While some studies suggest that an O-H···F intramolecular hydrogen bond can stabilize the undissociated phenol, thereby decreasing acidity, other evidence indicates this interaction is weak in many contexts.[10][11] The strong inductive effect is generally the dominant factor, leading to a substantial increase in acidity.

The following diagram illustrates the interplay of these electronic effects.

III. Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the fluorinated biphenyl phenol (e.g., 1-2 mg) and dissolve it in a minimal amount of methanol in a volumetric flask (e.g., 10 mL).

-

Dilute to the mark with deionized water to create a stock solution of known concentration. The final methanol concentration should be kept low (e.g., <5% v/v) to minimize its effect on the pKa.

-

-

Preparation of Titration Samples:

-

Prepare a series of solutions in separate vials or beakers. To each, add a known volume of the stock solution, an appropriate amount of KCl to maintain a constant ionic strength (e.g., 0.1 M), and varying volumes of 0.1 M HCl and 0.1 M NaOH to span a pH range from approximately pKa - 2 to pKa + 2.

-

Adjust the final volume of each sample to be the same with deionized water.

-

-

Spectrophotometric Titration:

-

Thermostat the cuvette holder in the UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).

-

For each prepared sample, measure the pH using the calibrated pH meter.

-

Record the UV-Vis spectrum of the solution over a relevant wavelength range (typically 200-400 nm).

-

Identify the wavelengths of maximum absorbance for the acidic (phenol) and basic (phenoxide) forms.

-

-

Data Analysis and pKa Determination:

-

Plot the absorbance at the wavelength of maximum absorbance for the phenoxide form as a function of pH. This should yield a sigmoidal curve.

-

The pKa can be determined by fitting the data to the following equation using non-linear regression analysis:

A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

where:

-

A is the absorbance at a given pH

-

A_acid is the absorbance of the fully protonated species

-

A_base is the absorbance of the fully deprotonated species

-

-

The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the sigmoidal curve.

-

Synthetic Considerations: Accessing Fluorinated Biphenyl Phenols

The ability to rationally design and synthesize these molecules is as crucial as the ability to characterize their properties. Modern cross-coupling reactions are the workhorses for the construction of the biphenyl scaffold.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile and widely used methods for forming C-C bonds between aryl halides and arylboronic acids or esters. To synthesize a fluorinated biphenyl phenol, one could couple a fluorinated arylboronic acid with a protected iodophenol, followed by deprotection. The choice of protecting group for the phenol is critical to ensure compatibility with the reaction conditions.

-

Ullmann-type Reactions: This copper-catalyzed coupling of aryl halides can also be employed, particularly for the synthesis of highly fluorinated biphenyls. [12] The selection of the synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the chosen methodology.

Conclusion: Harnessing Fluorine's Electronic Effects in Drug Discovery

The substitution of fluorine on a biphenyl phenol scaffold offers a powerful strategy for fine-tuning the acidity of a molecule. The interplay of fluorine's potent inductive and weaker resonance effects, governed by its position on the aromatic rings, allows for a rational modulation of pKa. While experimental data for all possible isomers may be sparse, a solid understanding of these fundamental electronic principles, coupled with modern computational predictive tools and robust experimental validation, provides a clear path forward for researchers in drug development. By mastering the art of "fluorine chemistry," scientists can unlock new possibilities in the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately leading to safer and more effective therapeutics.

References

-

Predicting pKa values of substituted phenols from atomic charges. (n.d.). Retrieved February 15, 2026, from [Link]

-

Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. Retrieved February 15, 2026, from [Link]

-

Filo. (2023, November 3). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]

-

Filo. (n.d.). Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii)... Retrieved February 15, 2026, from [Link]

-

Dalton Transactions. (2018). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 47(34), 11624-11632. [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19085-19131. [Link]

- Asian Journal of Chemistry. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(12), 5693-5695.

-

Quora. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Retrieved February 15, 2026, from [Link]

-

Arabian Journal of Chemistry. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2489-S2503. [Link]

-

ResearchGate. (2019). Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 4-fluoro-4'-hydroxybiphenyl (C12H9FO). Retrieved February 15, 2026, from [Link]

-

Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol?. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity. Retrieved February 15, 2026, from [Link]

-

Pure Synth. (n.d.). 4-Fluoro-4-Hydroxybiphenyl 98.0%(GC). Retrieved February 15, 2026, from [Link]

-

Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?. Retrieved February 15, 2026, from [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (2020). β-Fluorofentanyls are pH-Sensitive Mu Opioid Receptor Agonists. [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved February 15, 2026, from [Link]

-

ACS Omega. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(10), 5034-5041. [Link]

-

University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Phenylphenol. Retrieved February 15, 2026, from [Link]

-

University of Brighton. (2020). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. Retrieved February 15, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2006). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. Organic & Biomolecular Chemistry, 4(3), 559-565. [Link]

-

PubMed Central (PMC). (n.d.). Unveiling Repulsion in Intramolecular H-Bonded Systems. Retrieved February 15, 2026, from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved February 15, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved February 15, 2026, from [Link]

-

PubMed. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. Chemistry – A European Journal, 22(22), 7564-7572. [Link]

-

Physical Chemistry Chemical Physics. (2012). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 14(38), 13245-13254. [Link]

-

LookChem. (n.d.). 4-Phenylphenol with CAS 92-69-3. Retrieved February 15, 2026, from [Link]

Sources

- 1. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-4'-hydroxybiphenyl , 98% , 324-94-7 - CookeChem [cookechem.com]

- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p-Hydroxybiphenyl [webbook.nist.gov]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. nbinno.com [nbinno.com]

- 9. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 11. mdpi.com [mdpi.com]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 4-(2,3-Difluorophenyl)-3-fluorophenol

Abstract

Fluorinated biaryl compounds are a critical structural motif in modern drug discovery, materials science, and agrochemical development.[1][2] The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making them highly valuable for tuning pharmacokinetics and pharmacodynamics.[2] This technical guide provides an in-depth review of the synthetic strategies for producing 4-(2,3-Difluorophenyl)-3-fluorophenol, a tri-fluorinated biaryl phenol with potential applications as a key intermediate in the synthesis of complex pharmaceuticals and functional materials. We will focus on the most robust and widely applicable methods, primarily the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for the synthesis of necessary precursors and the final coupling step. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to accessing this important molecular scaffold.

Introduction: The Significance of Fluorinated Biaryls

The biaryl unit is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms onto this scaffold provides chemists with a powerful tool for molecular design. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a drug's in-vivo half-life.[2] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create unique, favorable interactions with protein targets.[2] In materials science, fluorinated biaryls are essential components in liquid crystal displays due to their unique dielectric properties.[1]

The target molecule, 4-(2,3-Difluorophenyl)-3-fluorophenol, presents a specific synthetic challenge: the regioselective construction of a carbon-carbon bond between two electronically distinct and sterically hindered fluorinated aromatic rings. This guide will dissect this challenge and present a logical, efficient, and reproducible synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the most strategic disconnection is at the C-C bond between the two aromatic rings. This approach simplifies the synthesis into the preparation of two key precursors, which can then be joined in a final cross-coupling step. This strategy is advantageous as it allows for the modular and convergent assembly of the final product.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

A successful coupling reaction begins with the preparation of high-purity starting materials.

3.1.1 Protocol: Synthesis of 2,3-Difluorophenylboronic acid[3]

This procedure involves the lithiation of 1,2-difluorobenzene followed by quenching with a borate ester.

-

Materials: 1,2-Difluorobenzene, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Tri-n-propyl borate, Hydrochloric Acid (HCl), Hexane.

-

Procedure:

-

To a 1L three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 1,2-difluorobenzene (0.35 mol) and anhydrous THF (400 mL).

-

Purge the system with nitrogen and maintain a slight positive pressure.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (solution in hexanes, 1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add tri-n-propyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring overnight.

-

Quench the reaction by slowly adding 2M HCl until the solution is acidic.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an aqueous solution or by silica gel chromatography to yield white crystalline 2,3-difluorophenylboronic acid. [3] 3.1.2 Protocol: Synthesis of 4-Bromo-3-fluorophenol[4]

-

This synthesis involves the regioselective electrophilic bromination of 3-fluorophenol.

-

Materials: 3-Fluorophenol, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 3-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add N-Bromosuccinimide (1.05 eq) in portions over 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-Bromo-3-fluorophenol. [4]

-

The Coupling Reaction: Assembling the Core

With both precursors in hand, the final C-C bond formation can be performed.

3.2.1 Protocol: Suzuki-Miyaura Coupling

-

Materials: 4-Bromo-3-fluorophenol (1.0 eq), 2,3-Difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq), Toluene, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 4-Bromo-3-fluorophenol, 2,3-Difluorophenylboronic acid, and the palladium catalyst.

-

Add a 4:1 mixture of Toluene:Ethanol as the solvent.

-

Begin stirring the mixture and add the 2M Na₂CO₃ aqueous solution.

-

Fit the flask with a reflux condenser and purge the entire system with nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-(2,3-Difluorophenyl)-3-fluorophenol, can be purified by column chromatography on silica gel.

-

Data Summary for Suzuki-Miyaura Reactions

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. Below is a summary of common conditions used for challenging Suzuki couplings involving electron-poor or sterically hindered substrates. [5][6][7]

| Component | Common Reagents/Conditions | Rationale & Causality |

|---|---|---|

| Aryl Halide | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Reactivity is dictated by the C-X bond strength; C-I is the weakest and most reactive, while C-Cl is the strongest and least reactive. [8] |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos) | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps, which is critical for electron-deficient substrates. [5] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Stronger bases like Cs₂CO₃ can be effective for less reactive substrates. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic system with water is common, as the base is often inorganic and water-soluble. Aprotic polar solvents like DMF or dioxane can also be effective. |

| Temperature | 60 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling is the recommended approach, other methods for biaryl synthesis exist.

-

Ullmann Condensation: This classic method uses copper powder or copper salts to couple two aryl halides. [9][10]However, it typically requires very high temperatures (>200 °C) and stoichiometric amounts of copper, and often has lower functional group tolerance and yields compared to modern palladium-catalyzed methods. [10][11]* Grignard-based Routes: One could envision forming a Grignard reagent from 1-bromo-2,3-difluorobenzene and reacting it with an electrophilic partner. However, forming Grignard reagents from aryl fluorides is difficult. [12]A more viable, though indirect, route involves reacting the Grignard reagent with a trialkyl borate to form the boronic acid, which is then oxidized to the phenol. [13]This multi-step process ultimately makes the direct Suzuki coupling of a bromophenol more efficient.

Purification and Characterization

-

Purification: The final product should be purified using flash column chromatography on silica gel with a suitable eluent system, typically a gradient of ethyl acetate in hexane.

-

Characterization: The identity and purity of 4-(2,3-Difluorophenyl)-3-fluorophenol must be confirmed by standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the coupling.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

-

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Brominated compounds and fluorinated aromatics should be treated as toxic and handled in a well-ventilated area.

-

Pressure: Reactions involving heating in sealed vessels should be conducted behind a blast shield with appropriate pressure-relief mechanisms.

Conclusion

The synthesis of 4-(2,3-Difluorophenyl)-3-fluorophenol is most efficiently and reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This approach offers mild conditions, high functional group tolerance, and typically good to excellent yields. By carefully preparing the requisite precursors—2,3-difluorophenylboronic acid and 4-bromo-3-fluorophenol—and optimizing the palladium-catalyzed coupling conditions, researchers can readily access this valuable tri-fluorinated biaryl building block for applications in drug discovery and advanced materials development.

References

-

Title: Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes Source: ResearchGate URL: [Link]

-

Title: The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction Source: e-Publications@Marquette URL: [Link]

-

Title: On-Water Synthesis of Biaryl Sulfonyl Fluorides Source: Organic Spectroscopy International URL: [Link]

-

Title: Ullmann condensation Source: Wikipedia URL: [Link]

-

Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

-

Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: National Institutes of Health URL: [Link]

-

Title: Phenol preparation from Grignard reagent Source: Chemistry Stack Exchange URL: [Link]

-

Title: Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

-

Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: Semantic Scholar URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Difluorophenylboronic acid | 121219-16-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Structural Elucidation and Analytical Characterization of C12H7F3O Scaffolds

Topic: Molecular Weight and Formula Analysis of C12H7F3O Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Trifluoromethyl Ketone Derivatives in Medicinal Chemistry

Executive Summary & Core Directive

In modern drug discovery, the incorporation of fluorinated motifs—specifically trifluoromethyl ketones (TFMKs)—is a high-impact strategy to modulate metabolic stability and binding affinity. The molecular formula C12H7F3O represents a specific class of aromatic TFMKs, most notably (Trifluoroacetyl)naphthalenes .

This guide moves beyond basic stoichiometry to provide a rigorous, self-validating analytical framework for identifying, characterizing, and differentiating these scaffolds. It is designed for senior scientists requiring definitive protocols for structural confirmation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), with a specific focus on

Theoretical Analysis: The C12H7F3O Architecture

Before wet-lab characterization, a theoretical deconstruction of the formula establishes the boundaries of the chemical space.

Molecular Weight & Isotopic Distribution

Precise mass calculation is the first step in validating the synthesis of C12H7F3O derivatives.

| Property | Value | Notes |

| Formula | C | |

| Monoisotopic Mass | 224.045 g/mol | Calculated using |

| Average Mass | 224.18 g/mol | Weighted average of natural isotopes |

| Unsaturation (RDB) | 8 | Ring Double Bond Equivalent |

The RDB Implication: An RDB of 8 indicates a highly conjugated system.

-

Naphthalene Core: 7 RDB (2 rings + 5 double bonds).

-

Carbonyl Group: 1 RDB.

-

Total: 8.

Structural Isomerism

The two primary isomers of interest for drug development are defined by the substitution position on the naphthalene ring:

-

1-(Trifluoroacetyl)naphthalene: Sterically crowded; carbonyl oxygen often twists out of plane.

-

2-(Trifluoroacetyl)naphthalene: More planar; extended conjugation often leads to distinct UV and NMR shifts.

Analytical Workflow: The Self-Validating Protocol

Reliable characterization requires a "Triangulation Approach" where three distinct datasets must converge to confirm the structure. If one fails, the structure is rejected.

Diagram: The Structural Elucidation Logic Gate

The following workflow illustrates the decision process for confirming a C12H7F3O scaffold.

Figure 1: Analytical Logic Gate. A stepwise, exclusionary workflow ensuring that mass, fragmentation, and electronic environment (NMR) align perfectly.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula and analyze fragmentation to verify the labile C-C bond between the naphthalene ring and the trifluoroacetyl group.

-

Instrument: Q-TOF or Orbitrap.

-

Ionization: ESI+ (Electrospray Ionization) or APCI+ (if low polarity).

-

Methodology:

-

Dissolve 0.1 mg of sample in MeOH/Formic Acid (0.1%).

-

Direct infusion at 5 µL/min.

-

Acquire data in Full Scan mode (100–500 m/z).

-

Critical Fragmentation Pathway (Mechanism):

TFMKs undergo a characteristic

Figure 2: MS Fragmentation Pathway. The detection of the fragment at m/z 155 (M - 69) is the primary confirmation of the trifluoroacetyl moiety.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using

Protocol A:

F NMR (The Diagnostic Standard)

Unlike proton NMR, which can be crowded in the aromatic region,

-

Solvent: CDCl

(Avoid DMSO-d6 if possible, as it can complex with the ketone). -

Internal Standard:

-Trifluorotoluene ( -

Expected Signal:

-

Singlet: The fluorine atoms are chemically equivalent and have no neighboring protons for J-coupling (unless long-range coupling is resolved).

-

Shift Range:

-70.0 to -74.0 ppm . -

Note: If the signal appears upfield (e.g., -100 to -120 ppm), the fluorine is likely attached directly to the aromatic ring or an alkene, indicating the structure is not a trifluoromethyl ketone.

-

Protocol B:

C NMR (Carbonyl Verification)

The carbonyl carbon in TFMKs is highly distinctive due to quartet splitting caused by the adjacent fluorines (

-

Look for: A quartet at

~180 ppm. -

Look for: A quartet at

~116 ppm (the

Applications in Drug Discovery

The C12H7F3O scaffold is not merely an analytical curiosity; it is a "privileged structure" in medicinal chemistry.[1]

-

Transition State Mimicry: The trifluoroacetyl group exists in equilibrium with its hydrate (gem-diol) in aqueous media. This tetrahedral geometry mimics the transition state of peptide hydrolysis, making these derivatives potent serine protease inhibitors .

-

Metabolic Blocking: The electron-withdrawing nature of the

group deactivates the naphthalene ring towards oxidative metabolism (CYP450), extending the drug's half-life (

References

-

Sloop, J. C. (2013).[2][3] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry.

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). "Trifluoromethyl ketones: properties, preparation, and application." Chemical Communications.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12363816, 1-(Trifluoromethyl)naphthalene." PubChem.

- Begue, J. P., & Bonnet-Delpon, D. (2008). "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons. (General Reference for Bioisosterism).

Sources

Methodological & Application

Application Note: Synthesis of Negative Dielectric Anisotropy Liquid Crystals via 2,3-Difluorophenol Derivatives

Abstract

This application note details the synthetic protocol for preparing negative dielectric anisotropy (

Introduction: The Physics of Lateral Fluorination

In Active Matrix Liquid Crystal Displays (AM-LCDs), the response time and operating voltage are governed by the dielectric anisotropy (

To achieve

Why 2,3-Difluorophenol?

Standard nematogens (like cyanobiphenyls) have longitudinal dipoles (

-

Steric Advantage: The small Van der Waals radius of fluorine (1.47 Å) minimizes disruption to the liquid crystalline phase compared to larger lateral substituents (e.g., -Cl or -CN).

-

Electronic Effect: The high electronegativity of fluorine at the 2,3-positions generates a strong transverse dipole, typically resulting in

values between -3 and -6.

Synthetic Strategy & Material Selection

The synthesis targets a 2,3-difluoro-4-alkoxy-4'-alkylbiphenyl motif. This structure combines the negative

Reagents & Safety Profile:

-

2,3-Difluorophenol (CAS 6418-38-8): Precursor. Corrosive, toxic. Handle in a fume hood.

-

n-Alkyl Bromide: Tail formation.

-

Aryl Boronic Acid: Core extension.

-

Pd(PPh

)

Workflow Visualization

The following diagram outlines the chemical transformation pathway.

Figure 1: Synthetic pathway transforming 2,3-difluorophenol into a mesogenic core via etherification, bromination, and Suzuki coupling.

Detailed Experimental Protocols

Stage 1: Williamson Ether Synthesis (Tail Attachment)

This step attaches the flexible alkyl tail to the rigid core. The choice of solvent is critical; acetone allows for easy workup, but DMF is preferred for longer alkyl chains to improve solubility.

Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 2,3-difluorophenol (13.0 g, 100 mmol), Potassium Carbonate (

, 27.6 g, 200 mmol), and anhydrous Acetone (200 mL). -

Addition: Heat to reflux (

) under -

Reaction: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (

) should disappear. -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with 10% NaOH (to remove unreacted phenol) and brine. Dry over

. Distill under vacuum to yield 1-ethoxy-2,3-difluorobenzene .-

Target Yield: >90%

-

Validation:

NMR should show a triplet at

-

Stage 2: Regioselective Bromination

To extend the core, we must install a reactive handle. The 2,3-difluoro substitution pattern directs electrophilic aromatic substitution to the 4-position (para to the alkoxy group) due to the orthopara directing power of the alkoxy group overcoming the deactivating fluorines.

Protocol:

-

Setup: Dissolve Intermediate A (20.0 g, 100 mmol) in DMF (100 mL) in a flask shielded from light.

-

Reaction: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at

. -

Stirring: Allow to warm to RT and stir for 4 hours.

-

Workup: Pour into ice water. Extract with Hexane (3x). The product is less polar than the starting material.

-

Purification: Recrystallize from Ethanol or pass through a short silica plug.

-

Target:4-Bromo-2,3-difluoro-1-alkoxybenzene .

-

Stage 3: Suzuki-Miyaura Cross-Coupling

This step constructs the biphenyl/terphenyl core essential for the mesophase.

Protocol:

-

Reagents: Combine the aryl bromide from Stage 2 (10 mmol), 4-propylphenylboronic acid (12 mmol), and

(2M aqueous, 20 mL) in Toluene/Ethanol (2:1, 60 mL). -

Degassing: Sparge with Argon for 20 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalysis: Add Pd(PPh

) -

Reflux: Heat to

for 12 hours. The mixture will turn black (Pd precipitation) upon completion. -

Purification (High Purity Required for LCs):

-

Filter through Celite.

-

Column Chromatography (Silica, Hexane/DCM gradient).

-

Recrystallization: Repeat 3x from Ethanol/Toluene to remove ionic impurities. Note: Ionic impurities cause image sticking in displays.

-

Characterization & Quality Control

For LC applications, purity must exceed 99.8%.

Data Presentation: Structure-Property Relationship

The following table illustrates the impact of the 2,3-difluoro substitution on physical properties compared to a non-fluorinated analog.

| Compound Structure | Melting Point ( | Clearing Point ( | Dielectric Anisotropy ( | Viscosity ( |

| Non-Fluorinated (4-pentoxy-4'-propylbiphenyl) | 52°C | 145°C | +0.5 (Positive) | Low |

| 2,3-Difluoro (Target Protocol) | 35°C | 98°C | -4.2 (Negative) | Moderate |

| 2-Fluoro (Mono-substituted) | 41°C | 115°C | -1.1 (Weakly Negative) | Low |

Table 1: Comparison of thermal and electrical properties. Note the significant shift to negative

QC Workflow

Figure 2: Quality Control decision tree for validating negative dielectric anisotropy materials.

Troubleshooting & Expert Tips

-

Low Resistivity (VHR): If the Voltage Holding Ratio is low, the Suzuki coupling likely left residual Palladium or Boron salts.

-

Solution: Pass the final product through a specialized metal scavenger silica column or perform an extra recrystallization from a non-polar solvent.

-

-

Incomplete Bromination: The 2,3-difluoro ring is electron-deficient compared to standard phenols.

-

Solution: Ensure the reaction temperature does not drop below

during addition, and use fresh NBS.

-

-

Phase Separation: If the material crystallizes too easily (high

), the symmetry is too high.-

Solution: Use a eutectic mixture. Mix the synthesized homolog (e.g., propyl-tail) with an ethyl- or butyl-tail homolog to suppress the melting point (Entropy of mixing).

-

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. BenchChem Protocols. Link

-

Merck KGaA. (2020). Liquid Crystals for VA Mode: Technical Data Sheet. Merck Performance Materials. Link

Sources

Application Note: Functionalization of 4-(2,3-Difluorophenyl)-3-fluorophenol for Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 4-(2,3-Difluorophenyl)-3-fluorophenol , a privileged biaryl scaffold characterized by high metabolic stability and tunable electronic properties.

Scaffold Analysis & Strategic Value

The molecule 4-(2,3-Difluorophenyl)-3-fluorophenol (referred to herein as Scaffold A ) represents a high-value "privileged structure" in modern medicinal chemistry. Its utility stems from the specific arrangement of fluorine atoms on a biaryl core, offering a distinct advantage over non-fluorinated analogues in terms of metabolic stability and binding affinity.

Structural Attributes[1]

-

Core Architecture: A biphenyl system where Ring A is a 3-fluorophenol and Ring B is a 2,3-difluorobenzene.

-

Fluorine Effects:

-

Metabolic Blocking: The 2,3-difluoro substitution on Ring B effectively blocks common sites of CYP450-mediated oxidative metabolism (specifically at the electron-rich ortho/meta positions), extending half-life (

). -

pKa Modulation: The fluorine at position 3 on the phenol ring exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the hydroxyl group relative to unsubstituted phenol (estimated pKa ~8.8 vs. 9.95). This enhances the nucleophilicity of the phenolate anion under mild basic conditions.

-

Conformational Lock: The ortho-fluorine (Ring A) and the ortho-fluorine (Ring B) induce a twisted biaryl conformation due to electrostatic repulsion and steric strain, potentially improving selectivity for hydrophobic pockets in kinases and GPCRs.

-

Reactivity Landscape (Graphviz Diagram)

The following diagram maps the primary functionalization vectors available for Scaffold A.

Caption: Functionalization vectors for Scaffold A. The phenolic OH is the primary handle, while the activated ortho-positions allow for core diversification.

Application Protocols

Application 1: Etherification for Library Generation (O-Alkylation)

Objective: To append solubilizing tails, linkers for PROTACs, or specific binding motifs. Mechanism: The enhanced acidity of the 3-fluorophenol moiety allows for the use of mild bases, reducing racemization risk when using chiral electrophiles.

Protocol A: Mild Base Alkylation (General)

-

Reagents: Scaffold A (1.0 equiv), Alkyl Bromide/Mesylate (1.2 equiv),

(2.0 equiv). -

Solvent: Anhydrous DMF or Acetonitrile (0.1 M).

-

Procedure:

-

Charge a reaction vial with Scaffold A and

. -

Add solvent and stir at room temperature for 15 minutes to generate the phenolate. Note: The solution often turns yellow.

-

Add the Alkyl Bromide dropwise.

-

Heat to 60°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

.

-

-

Why this works: Cesium carbonate utilizes the "cesium effect" to enhance the solubility of the phenolate and accelerate the

reaction.

Protocol B: Mitsunobu Reaction (Chiral Inversion)

Use Case: When the alkylating agent is a secondary alcohol (e.g., chiral pyrrolidine or cyclobutanol).

-

Reagents: Scaffold A (1.0 equiv), Alcohol (1.2 equiv),

(1.5 equiv), DIAD (1.5 equiv). -

Solvent: Anhydrous THF or Toluene.

-

Procedure:

-

Dissolve Scaffold A, Alcohol, and

in THF under -

Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C during addition to prevent side reactions.

-

Warm to RT and stir for 16 hours.

-

-

Outcome: Formation of the ether with inversion of stereochemistry at the alcohol center.

Application 2: Synthesis of Biaryl Ethers (Chan-Lam Coupling)

Objective: To create ether-linked biaryl pharmacophores common in kinase inhibitors.

Challenge: Standard

Protocol:

-

Reagents: Scaffold A (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(1.0 equiv), Pyridine (3.0 equiv). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Atmosphere: Open air (requires

as oxidant) or -

Procedure:

-

Combine Scaffold A, Boronic Acid,

, and molecular sieves (4Å) in a flask. -

Add solvent and Pyridine.

-

Stir vigorously open to air at RT for 24–48 hours.

-

Purification: Filter through a Celite pad to remove copper salts. Concentrate and purify via flash chromatography.

-

Application 3: SuFEx Click Chemistry (Bioisostere Installation)

Objective: Convert the hydroxyl group into a fluorosulfate (

Protocol:

-

Reagents: Scaffold A (1.0 equiv), Sulfuryl Fluoride (

) gas (bubbled) or AISF reagent (solid surrogate). -

Base: DBU (1.2 equiv).

-

Solvent: DCM.

-

Procedure:

-

Dissolve Scaffold A in DCM. Add DBU.

-

Introduce

(via balloon) or add AISF solid. -

Stir at RT for 2 hours.

-

Result: Quantitative conversion to the aryl fluorosulfate.

-

Note: The product is stable to hydrolysis but reacts with specific lysine/tyrosine residues in proteins or can be used in Pd-catalyzed cross-couplings (replacing triflates).

-

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts upon functionalization of Scaffold A.

| Functionalization | Reagent Class | Primary Outcome | Change in cLogP | Metabolic Stability |

| O-Methylation | MeI / Base | Ether (Methoxy) | +0.4 | High |

| O-Carbamoylation | Isocyanate | Carbamate | -0.5 to +0.5 | Medium (Hydrolysable) |

| O-Fluorosulfation | SO2F2 | Fluorosulfate | +0.2 | High (SuFEx active) |

| Ortho-Chlorination | NCS | 2-Chloro-Scaffold | +0.6 | Very High |

Analytical Characterization Guide

Validating the structure of derivatives derived from Scaffold A requires careful NMR analysis due to the multiple fluorine atoms.

-

NMR: This is the most diagnostic tool.

-

Scaffold A Signals: Expect three distinct signals.

-

Ring A (3-F): ~ -110 to -115 ppm (triplet-like due to H-coupling).

-

Ring B (2,3-diF): Two signals in the -130 to -145 ppm range, showing complex splitting (d,d,d) due to F-F and F-H coupling.

-

-

Verification: Upon O-functionalization, the chemical shift of the Ring A fluorine (meta to OH) will shift slightly downfield due to the loss of the phenolate character or change in H-bonding.

-

-

NMR:

-

Look for the disappearance of the broad singlet (OH) at ~9.8–10.5 ppm (DMSO-

). -

The protons on Ring B (2,3-difluorophenyl) typically appear as a multiplet at 7.1–7.4 ppm.

-

Safety & Handling

-

Fluorinated Phenols: Generally acidic and can cause severe skin burns. Wear nitrile gloves and eye protection.

-

Sulfuryl Fluoride: If using for SuFEx,

is a toxic gas (neurotoxin). All reactions must be performed in a well-ventilated fume hood. Use solid surrogates (like AISF) where possible. -

Waste: Fluorinated aromatics are persistent environmental pollutants. Dispose of in dedicated halogenated organic waste streams.

References

-

Synthesis of Fluorophenols

-

Fluorinated Biphenyls in Materials

- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Source: PMC / NIH (2023).

-

URL:[Link]

-

SuFEx Chemistry (Fluorosulfates)

-

Chan-Lam Coupling Protocols

- Title: Copper-promoted C-hetero

- Source: Tetrahedron Letters (General Reference for Chan-Lam).

-

URL:[Link]

- Title: 4-(3-Fluorophenyl)

Sources

- 1. CCCC 2002, Volume 67, Issue 10, Abstracts pp. 1467-1478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]